4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile
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Overview
Description
4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile is an organic compound with a complex structure that includes a methoxy group, a hydrazinyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile typically involves the reaction of 3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzenesulfonamide
- **Ethyl 3-[4-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridin-3-yl]propanoate
Uniqueness
4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
924890-19-7 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
4-[(4-hydroxy-3-methoxyphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C14H11N3O2/c1-19-14-8-12(6-7-13(14)18)17-16-11-4-2-10(9-15)3-5-11/h2-8,18H,1H3 |
InChI Key |
IUZYLXZTCSYKIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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